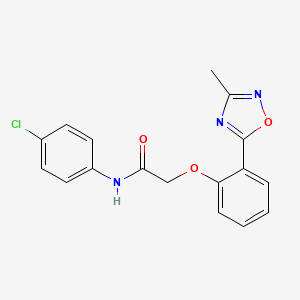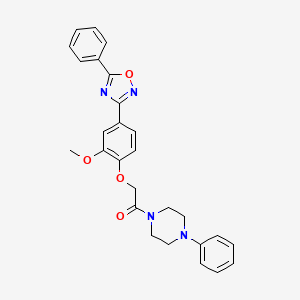
1-(2-Chloroethyl)-3-(1,3-dihydroxypropan-2-yl)-1-nitrosourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Chloroethyl)-3-(1,3-dihydroxypropan-2-yl)-1-nitrosourea (CNU) is a synthetic chemical compound that belongs to the nitrosourea family. It is a potent alkylating agent that has been used in cancer chemotherapy. CNU has shown potential in the treatment of various types of cancers, including brain tumors, melanoma, and breast cancer.
Wirkmechanismus
1-(2-Chloroethyl)-3-(1,3-dihydroxypropan-2-yl)-1-nitrosourea exerts its anticancer effects by alkylating DNA, which leads to the inhibition of DNA replication and cell division. It also induces DNA damage, which triggers apoptosis or programmed cell death. 1-(2-Chloroethyl)-3-(1,3-dihydroxypropan-2-yl)-1-nitrosourea has been shown to be effective against both rapidly dividing and non-dividing cancer cells.
Biochemical and Physiological Effects:
1-(2-Chloroethyl)-3-(1,3-dihydroxypropan-2-yl)-1-nitrosourea has been shown to induce DNA damage and activate DNA repair mechanisms in cancer cells. It also inhibits the activity of DNA polymerase, which is required for DNA replication. 1-(2-Chloroethyl)-3-(1,3-dihydroxypropan-2-yl)-1-nitrosourea has been shown to cross the blood-brain barrier, making it an effective treatment option for brain tumors.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-(2-Chloroethyl)-3-(1,3-dihydroxypropan-2-yl)-1-nitrosourea in lab experiments include its potent anticancer properties, its ability to cross the blood-brain barrier, and its effectiveness against both rapidly dividing and non-dividing cancer cells. The limitations of using 1-(2-Chloroethyl)-3-(1,3-dihydroxypropan-2-yl)-1-nitrosourea in lab experiments include its potential toxicity, its narrow therapeutic index, and its potential to induce DNA damage in healthy cells.
Zukünftige Richtungen
1. Development of new 1-(2-Chloroethyl)-3-(1,3-dihydroxypropan-2-yl)-1-nitrosourea derivatives with improved efficacy and reduced toxicity.
2. Investigation of the use of 1-(2-Chloroethyl)-3-(1,3-dihydroxypropan-2-yl)-1-nitrosourea in combination with other chemotherapeutic agents.
3. Evaluation of the potential of 1-(2-Chloroethyl)-3-(1,3-dihydroxypropan-2-yl)-1-nitrosourea in the treatment of other types of cancers.
4. Development of new drug delivery systems to improve the bioavailability of 1-(2-Chloroethyl)-3-(1,3-dihydroxypropan-2-yl)-1-nitrosourea.
5. Investigation of the use of 1-(2-Chloroethyl)-3-(1,3-dihydroxypropan-2-yl)-1-nitrosourea in combination with immunotherapeutic agents.
6. Investigation of the potential of 1-(2-Chloroethyl)-3-(1,3-dihydroxypropan-2-yl)-1-nitrosourea in the treatment of drug-resistant cancers.
Conclusion:
In conclusion, 1-(2-Chloroethyl)-3-(1,3-dihydroxypropan-2-yl)-1-nitrosourea (1-(2-Chloroethyl)-3-(1,3-dihydroxypropan-2-yl)-1-nitrosourea) is a potent alkylating agent that has shown potential in the treatment of various types of cancers. Its mechanism of action involves the inhibition of DNA replication and cell division, as well as the induction of DNA damage and apoptosis. 1-(2-Chloroethyl)-3-(1,3-dihydroxypropan-2-yl)-1-nitrosourea has been extensively studied for its anticancer properties and has been used in several clinical trials. However, its potential toxicity and narrow therapeutic index are limitations that need to be addressed. Future research should focus on the development of new 1-(2-Chloroethyl)-3-(1,3-dihydroxypropan-2-yl)-1-nitrosourea derivatives with improved efficacy and reduced toxicity, as well as the investigation of the use of 1-(2-Chloroethyl)-3-(1,3-dihydroxypropan-2-yl)-1-nitrosourea in combination with other chemotherapeutic and immunotherapeutic agents.
Synthesemethoden
1-(2-Chloroethyl)-3-(1,3-dihydroxypropan-2-yl)-1-nitrosourea can be synthesized by the reaction of 1,3-dihydroxyacetone with 2-chloroethylamine hydrochloride followed by nitrosation with sodium nitrite. The reaction yields 1-(2-Chloroethyl)-3-(1,3-dihydroxypropan-2-yl)-1-nitrosourea as a yellow crystalline solid.
Wissenschaftliche Forschungsanwendungen
1-(2-Chloroethyl)-3-(1,3-dihydroxypropan-2-yl)-1-nitrosourea has been extensively studied for its anticancer properties. It has been used in several clinical trials as a chemotherapeutic agent for the treatment of brain tumors, melanoma, and breast cancer. 1-(2-Chloroethyl)-3-(1,3-dihydroxypropan-2-yl)-1-nitrosourea has also been used in combination with other chemotherapeutic agents to enhance their efficacy.
Eigenschaften
IUPAC Name |
1-(2-chloroethyl)-3-(1,3-dihydroxypropan-2-yl)-1-nitrosourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12ClN3O4/c7-1-2-10(9-14)6(13)8-5(3-11)4-12/h5,11-12H,1-4H2,(H,8,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZILCYKPLQLEOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCl)N(C(=O)NC(CO)CO)N=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-fluoro-N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7709706.png)








![1-[4-methoxy-3-(pyrrolidine-1-sulfonyl)benzoyl]-4-methylpiperazine](/img/structure/B7709772.png)
